molecular formula C12H15NO4 B554497 Z-D-Meala-OH CAS No. 68223-03-0

Z-D-Meala-OH

Cat. No.: B554497
CAS No.: 68223-03-0
M. Wt: 237,26 g/mole
InChI Key: QGEQKVZQPWSOTI-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-D-Meala-OH, also known as (2R)-2-(benzyloxy)carbonylamino]propanoic acid, is an unnatural amino acid derivative. It is commonly used in organic synthesis, particularly in the construction of peptide chains. This compound exhibits stereoselectivity, making it valuable for preparing polypeptides or proteins with specific structures and activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Z-D-Meala-OH typically involves multi-step synthesis. One common method is the hydrolysis of the this compound methyl ester with an appropriate acid, followed by purification to obtain the target compound . Another method involves the N-methylation of the parent amino acid derivatives using sodium hydride and methyl iodide in tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Z-D-Meala-OH undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyloxycarbonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Z-D-Meala-OH has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Z-D-Meala-OH involves its incorporation into peptide chains, where it can influence the structure and function of the resulting peptides. The benzyloxycarbonyl group provides protection during synthesis, which can be removed under specific conditions to reveal the active amino acid. This compound can interact with various molecular targets, including enzymes and receptors, affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

    N-methylalanine: Another N-methylated amino acid used in peptide synthesis.

    N-benzyloxycarbonylalanine: Similar protective group used in peptide synthesis.

    N-methylserine: Used in the synthesis of peptides with specific structural requirements.

Uniqueness

Z-D-Meala-OH is unique due to its combination of the benzyloxycarbonyl protective group and the N-methylation, which provides specific stereoselectivity and stability during peptide synthesis. This makes it particularly valuable for creating peptides with precise structural and functional properties .

Properties

IUPAC Name

(2R)-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-9(11(14)15)13(2)12(16)17-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,15)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEQKVZQPWSOTI-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426401
Record name Z-D-MEALA-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68223-03-0
Record name Z-D-MEALA-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-D-Meala-OH
Reactant of Route 2
Reactant of Route 2
Z-D-Meala-OH
Reactant of Route 3
Reactant of Route 3
Z-D-Meala-OH
Reactant of Route 4
Reactant of Route 4
Z-D-Meala-OH
Reactant of Route 5
Reactant of Route 5
Z-D-Meala-OH
Reactant of Route 6
Reactant of Route 6
Z-D-Meala-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.